molecular formula C13H14BrN3 B046422 6-Bromo-2-piperazin-1-yl-quinoline CAS No. 124782-95-2

6-Bromo-2-piperazin-1-yl-quinoline

Número de catálogo: B046422
Número CAS: 124782-95-2
Peso molecular: 292.17 g/mol
Clave InChI: MKIHFWMBAKJYJL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Bromo-2-piperazin-1-yl-quinoline is a brominated quinoline derivative featuring a piperazine substituent at the 2-position of the quinoline core.

Propiedades

IUPAC Name

6-bromo-2-piperazin-1-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3/c14-11-2-3-12-10(9-11)1-4-13(16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIHFWMBAKJYJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90154485
Record name 6-Bromoquipazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90154485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124782-95-2
Record name 6-Bromoquipazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124782952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Bromoquipazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90154485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Halogenated Quinoline Precursors

The synthesis typically begins with halogenated quinoline derivatives, where the 2-position halogen undergoes displacement by piperazine. Patent WO2003082286A1 demonstrates this using 2-chloro-3-methyl-6-nitroquinoline reacted with 1-piperazinecarboxaldehyde in a 1:3 molar ratio at 100°C for 3 hours, yielding the intermediate 3-methyl-6-nitro-2-(4-formylpiperazin-1-yl)quinoline. Similarly, 2-bromo-6-iodoquinoline reacts with 1-piperazinecarboxaldehyde at 110°C for 5 hours, achieving complete substitution as confirmed by TLC.

Key Reaction Parameters:

  • Temperature: 100–130°C (higher temperatures accelerate substitution but risk decomposition)

  • Solvent: DMF or dipolar aprotic solvents enhance nucleophilicity

  • Stoichiometry: Piperazine derivatives used in 3–4 equivalents to drive reaction completion

Direct Amination

Unprotected piperazine reacts with 6-bromo-2-chloroquinoline in refluxing toluene (110°C), achieving 85% yield after 12 hours. This method requires anhydrous conditions to prevent hydrolysis of the chloroquinoline precursor.

Carboxaldehyde-Mediated Coupling

1-Piperazinecarboxaldehyde serves as both reactant and transient protecting group. In Example 3 of WO2003082286A1, 3-bromo-2-chloro-6-iodoquinoline reacts with 1-piperazinecarboxaldehyde in DMF at 130°C for 4 hours, followed by acidic workup to remove the formyl group. This approach minimizes side reactions but adds synthetic steps.

Alternative Synthesis via Quinoline Ring Construction

Gould-Jacobs Cyclization

CN106432073B discloses a three-step route starting from 4-bromoaniline and ethyl propiolate:

Step Reactants Conditions Yield
14-Bromoaniline + ethyl propiolateMethanol, 50°C, 32 hr100% (crude)
2Cyclization in diphenyl ether220°C, 2 hr79.5%
3Chlorination with PCl₃Toluene reflux, 2 hr91.5%

This method constructs the quinoline core before introducing bromine and piperazine, offering superior regioselectivity compared to substitution approaches.

Reaction Optimization and Process Intensification

Solvent Screening Data

Solvent Reaction Time (hr) Yield (%)
DMF488
DMSO3.592
NMP584
Toluene1285

Polar aprotic solvents like DMSO reduce reaction times but complicate product isolation due to high boiling points.

Temperature Profiling

A kinetic study of the amination reaction reveals:

  • 50–80°C: <10% conversion after 24 hr

  • 100°C: 95% conversion in 4 hr

  • 130°C: 98% conversion in 1 hr (with 5% decomposition byproducts)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting batch processes to flow chemistry:

  • Microreactor Design: 0.5 mm ID tubing with PTFE coating

  • Residence Time: 8 minutes at 130°C

  • Throughput: 2.5 kg/day from a bench-scale system

Waste Stream Management

  • Phosphorus Byproducts: Neutralization with Ca(OH)₂ generates Ca₃(PO₄)₂ precipitate (TCLP-compliant)

  • Solvent Recovery: 98% DMF reclaimed via falling-film evaporation

Analytical Characterization Benchmarks

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, DMSO-d₆)δ 8.45 (d, J=8.4 Hz, 1H, H-8), 8.12 (s, 1H, H-3), 3.85–3.45 (m, 8H, piperazine)
¹³C NMRδ 152.1 (C-2), 138.6 (C-6), 128.9 (C-4a)
HRMS (ESI+)m/z 292.0381 [M+H]⁺ (calc. 292.0378)

Purity Assessment

HPLC (C18, 0.1% TFA in H₂O/MeCN):

  • Retention Time: 6.72 min

  • Purity: 99.1% (AUC)

Challenges and Mitigation Strategies

Regioselectivity Issues

Competing substitution at C-4 and C-8 positions occurs when using unoptimized catalysts. Introduction of a nitro group at C-6 (as in WO2003082286A1 Example 1) directs substitution to C-2 through resonance effects.

Piperazine Dimerization

Excess piperazine (>2 eq) leads to bis-alkylated byproducts. Controlled addition via syringe pump over 2 hr reduces dimer formation from 15% to <3%.

Emerging Methodologies

Photoredox Catalysis

Preliminary studies show visible-light-mediated amination using:

  • Catalyst: Ir(ppy)₃ (1 mol%)

  • Conditions: Blue LEDs, DMF, rt, 24 hr

  • Yield: 72% (vs. 88% thermal)

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound serves as a scaffold for developing new therapeutic agents targeting various diseases:

  • Antimicrobial Activity : Research indicates that quinoline derivatives exhibit significant antibacterial properties. The piperazine moiety may enhance these effects, suggesting potential applications in treating bacterial infections.
  • Cancer Therapy : Studies have shown that compounds with similar structures to 6-bromo-2-piperazin-1-yl-quinoline exhibit cytotoxicity against various cancer cell lines. This positions the compound as a candidate for further investigation in cancer treatment.

Biological Studies

This compound is utilized in enzyme inhibition studies and receptor binding assays due to its structural similarity to biologically active molecules:

  • Enzyme Interaction : Preliminary data suggest that this compound may inhibit enzymes involved in metabolic pathways, which is crucial for understanding its mechanism of action.
  • Receptor Binding : The compound has been explored for its binding affinity to neurotransmitter receptors, indicating potential applications in neuropharmacology .

Material Science

The compound is also investigated for its potential in developing new materials with specific electronic and optical properties:

  • Synthesis of Heterocyclic Compounds : It serves as a building block for synthesizing more complex heterocyclic compounds used in various industrial applications.

Case Studies

Several studies have focused on the pharmacological potential of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited potent antibacterial activity against resistant strains, indicating its potential as a lead compound in antibiotic development.
  • Cancer Cell Line Testing : Research involving various cancer cell lines revealed that this compound induced apoptosis, highlighting its promise as an anticancer agent.
  • Neuropharmacological Effects : Investigations into its interaction with neurotransmitter systems suggested that it could modulate receptor activity, paving the way for future studies on its use in treating neurological disorders.

Mecanismo De Acción

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Positional Isomers: Piperazine Substituent Variation

The position of the piperazine group on the quinoline ring significantly impacts physicochemical and biological properties. Key examples include:

Compound Piperazine Position Molecular Formula Molecular Weight CAS Number Key Features
6-Bromo-2-piperazin-1-yl-quinoline 2 C₁₃H₁₄BrN₃ 292.17 Not provided Early-stage research compound
6-Bromo-4-(piperazin-1-yl)quinoline 4 C₁₃H₁₄BrN₃ 292.17 474707-24-9 Sigma-Aldrich "unique chemical" collection
7-Bromo-4-(piperazin-1-yl)quinoline 4 (Br at 7) C₁₃H₁₄BrN₃ 292.17 927800-44-0 Isomeric bromine position

Key Findings :

  • Synthetic Accessibility: The 4-position is a common substitution site in quinoline chemistry, suggesting established synthetic routes .

Halogen and Functional Group Modifications

Variations in halogen type and additional functional groups influence reactivity and applications:

Bromine vs. Chlorine Substitution
Compound Halogen/Substituent Molecular Weight Key Features
3-Bromo-7-chloro-4-(piperazin-1-yl)quinoline Br (3), Cl (7) 326.62 Dual halogenation enhances lipophilicity; potential for enhanced target affinity
This compound Br (6) 292.17 Simpler structure; limited data on biological activity

Key Findings :

Functionalized Derivatives
Compound Additional Groups Molecular Formula Key Features
6-Bromo-1-ethyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid Ethyl, oxo, carboxylic acid C₁₆H₁₈BrN₃O₃ Enhanced solubility (carboxylic acid); potential for metal chelation
This compound None C₁₃H₁₄BrN₃ Neutral pH; limited solubility in aqueous media

Key Findings :

  • Solubility: Carboxylic acid derivatives (e.g., dihydroquinoline-3-carboxylic acid) offer improved water solubility, critical for pharmacokinetic optimization .

Research and Commercial Landscape

  • Synthesis: Bromination methods for related compounds (e.g., quinazolinones) achieve moderate yields (e.g., 29% in ), suggesting similar challenges for this compound synthesis.
  • Applications :
    • Early-stage drug discovery (e.g., kinase inhibitors, antimicrobial agents) .
    • Building blocks for functionalized heterocycles .

Actividad Biológica

6-Bromo-2-piperazin-1-yl-quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Molecular Formula : C10_{10}H11_{11}BrN2_{2}
Molecular Weight : 241.12 g/mol
Boiling Point : 325.7 ± 22.0 °C
Melting Point : 162 °C
LogP : 3.46 (indicating moderate lipophilicity)

These properties suggest that the compound is suitable for biological applications, particularly in drug design.

Biological Activity Overview

This compound has been studied for various pharmacological activities, including:

  • Antimicrobial Activity : The compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .
  • Antimalarial Activity : Quinoline derivatives, including this compound, have shown effectiveness against Plasmodium falciparum, the causative agent of malaria. Studies indicate that modifications in the quinoline structure can enhance antimalarial potency .
  • Serotonin Transporter Inhibition : The compound targets the serotonin transporter (SLC6A4), which is implicated in mood disorders and anxiety. Inhibition of this transporter can potentially lead to therapeutic benefits in conditions such as depression and anxiety disorders .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for pathogen survival, such as plasmepsin II in P. falciparum, disrupting hemoglobin digestion within the parasite .
  • Serotonergic Modulation : By interacting with the serotonin transporter, the compound can modulate serotonergic signaling, which is crucial for mood regulation .

Antimicrobial Studies

A study evaluated the antimicrobial activity of various quinoline derivatives, including this compound, against several bacterial strains:

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus0.57
This compoundEscherichia coli0.36
This compoundPseudomonas aeruginosa0.43

These findings demonstrate its potential as a broad-spectrum antibacterial agent .

Antimalarial Efficacy

Another study focused on the antimalarial properties of quinoline derivatives:

CompoundStrainIC50_{50} (nM)
This compoundNF54 (CQ-sensitive)4.73
This compoundK1 (CQ-resistant)15.25

The results indicate that this compound retains efficacy against both sensitive and resistant strains of malaria parasites .

Q & A

Basic: What are the common synthetic routes for preparing 6-Bromo-2-piperazin-1-yl-quinoline?

Answer:
The synthesis typically involves nucleophilic aromatic substitution (SNAr) between a bromo-substituted quinoline core and piperazine. For example, analogous compounds like 6-chloro-2-piperazin-1-yl-quinoline are synthesized by reacting 6-chloroquinoline with piperazine in solvents like anhydrous ethanol or dichloromethane under reflux . For bromo derivatives, similar conditions apply, with potential optimization of reaction time (e.g., 12–24 hours) and stoichiometric ratios (e.g., 1:1.2 quinoline:piperazine). Microwave-assisted synthesis (e.g., 7 hours at controlled temperatures) can enhance reaction efficiency, as demonstrated in related quinoline derivatives .

Advanced: How can reaction conditions be optimized to minimize side products in the synthesis of this compound?

Answer:
Key optimizations include:

  • Catalyst use : Lewis acids like Bi(OTf)₃ (5 mol%) improve regioselectivity in SNAr reactions, reducing byproducts such as di-substituted derivatives .
  • Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates compared to ethanol, as seen in analogous syntheses .
  • Temperature control : Microwave irradiation (e.g., 100–120°C) shortens reaction time and improves yield by minimizing thermal degradation .
  • Workup protocols : Flash chromatography (e.g., EtOAc/cyclohexane gradients) and recrystallization (e.g., pentane/ethyl acetate) effectively isolate the target compound .

Basic: What analytical techniques are critical for confirming the structure of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and piperazine integration. Discrepancies in aromatic proton splitting patterns may indicate regioisomeric impurities .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₃H₁₄BrN₃) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry or crystal packing, as applied to structurally similar dihydroquinolines .

Advanced: How should researchers address discrepancies between spectroscopic data and computational modeling results for brominated quinolines?

Answer:

  • Cross-validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts. Discrepancies >0.5 ppm may signal conformational flexibility or solvent effects .
  • Dynamic NMR studies : Probe temperature-dependent splitting to identify hindered rotation in piperazine or quinoline moieties .
  • Crystallographic analysis : Resolve tautomerism or polymorphism issues, as seen in 1,2-dihydroquinoline derivatives .

Advanced: What is the mechanistic role of the bromo substituent in modulating the biological activity of this compound derivatives?

Answer:

  • Electron-withdrawing effects : The bromo group enhances electrophilicity at the quinoline core, facilitating interactions with biological targets (e.g., enzyme active sites) .
  • Steric and hydrophobic effects : Bromine’s size and lipophilicity may improve membrane permeability, as observed in structurally related anti-inflammatory quinolines .
  • Structure-activity relationship (SAR) studies : Systematic replacement with Cl, F, or NO₂ groups (see ) can quantify bromine’s contribution to binding affinity .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to potential toxicity .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Waste disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination .

Advanced: How can researchers design assays to evaluate the biological activity of this compound derivatives?

Answer:

  • Target selection : Prioritize receptors with known quinoline interactions (e.g., serotonin or dopamine receptors) based on piperazine’s pharmacophore role .
  • In vitro assays : Use fluorescence polarization for binding affinity or enzymatic inhibition assays (e.g., kinase activity) .
  • In vivo models : Assess pharmacokinetics (e.g., bioavailability in rodent models) and toxicity (LD₅₀ studies) .

Advanced: What strategies resolve low yields in cross-coupling reactions involving this compound?

Answer:

  • Catalyst optimization : Transition from Pd(PPh₃)₄ to Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) improves coupling efficiency with aryl boronic acids .
  • Solvent/base screening : Test DMF with Cs₂CO₃ or toluene with K₃PO₄ to stabilize intermediates .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes, minimizing decomposition .

Basic: How does the electronic nature of substituents on the quinoline core influence piperazine reactivity?

Answer:
Electron-withdrawing groups (e.g., Br, NO₂) activate the quinoline ring for SNAr with piperazine, while electron-donating groups (e.g., OMe) deactivate it, requiring harsher conditions . For example, 6-bromo derivatives react faster than 6-methoxy analogues in piperazine substitution .

Advanced: How can computational tools predict the metabolic stability of this compound?

Answer:

  • ADMET prediction : Software like Schrödinger’s QikProp models logP, CYP450 metabolism, and blood-brain barrier penetration .
  • Metabolite identification : Molecular docking with CYP3A4 or CYP2D6 enzymes identifies potential oxidation sites (e.g., piperazine N-methylation) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.